molecular formula C24H34N3O3P B14707468 1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide CAS No. 14757-30-3

1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide

Cat. No.: B14707468
CAS No.: 14757-30-3
M. Wt: 443.5 g/mol
InChI Key: PMJBSMQYOHMJKM-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide is a complex organic compound that belongs to the class of diazaphosphinanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride, piperidine, and a suitable phosphorus source.

    Formation of Intermediates: The initial step involves the reaction of 4-methoxybenzyl chloride with piperidine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with the phosphorus source to form the diazaphosphinane ring.

    Oxidation: The final step involves the oxidation of the phosphorus atom to form the 2-oxide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation reactions to modify the phosphorus center.

    Reduction: Reduction reactions to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

    Pathways: It may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane: Lacks the 2-oxide functionality.

    1,3-Bis(4-methoxybenzyl)-2-(morpholin-1-yl)-1,3,2-diazaphosphinane 2-oxide: Contains a morpholine ring instead of piperidine.

Uniqueness

1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide is unique due to its specific structural features, such as the presence of both piperidine and 4-methoxybenzyl groups, which may impart distinct chemical and biological properties.

Properties

CAS No.

14757-30-3

Molecular Formula

C24H34N3O3P

Molecular Weight

443.5 g/mol

IUPAC Name

1,3-bis[(4-methoxyphenyl)methyl]-2-piperidin-1-yl-1,3,2λ5-diazaphosphinane 2-oxide

InChI

InChI=1S/C24H34N3O3P/c1-29-23-11-7-21(8-12-23)19-26-17-6-18-27(20-22-9-13-24(30-2)14-10-22)31(26,28)25-15-4-3-5-16-25/h7-14H,3-6,15-20H2,1-2H3

InChI Key

PMJBSMQYOHMJKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(P2(=O)N3CCCCC3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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